3,4-dipropoxybenzoic Acid

Description

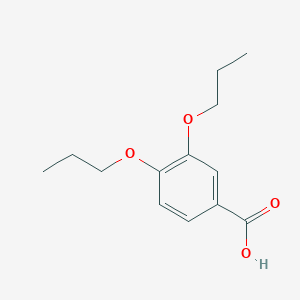

Structure

3D Structure

Properties

IUPAC Name |

3,4-dipropoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-3-7-16-11-6-5-10(13(14)15)9-12(11)17-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGLIDHZBWTUQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)O)OCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 3,4 Dipropoxybenzoic Acid

The primary route for synthesizing 3,4-dipropoxybenzoic acid involves the derivatization of a commercially available precursor, 3,4-dihydroxybenzoic acid. The fundamental transformation is a Williamson ether synthesis, a well-established method for forming ethers from an alkoxide and an organohalide.

In this specific synthesis, the two hydroxyl groups of 3,4-dihydroxybenzoic acid are both alkylated using a propylating agent. The reaction typically proceeds by deprotonating the phenolic hydroxyl groups with a suitable base to form a more nucleophilic phenoxide intermediate. This intermediate then undergoes nucleophilic substitution with a propyl halide.

A common procedure involves reacting 3,4-dihydroxybenzoic acid with a propyl halide, such as propyl bromide or propyl iodide, in the presence of a base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like acetone (B3395972) or N,N-dimethylformamide (DMF). ajol.info The reaction mixture is typically heated to ensure the completion of the dialkylation process. One study reports the synthesis of this compound as a white solid with a melting point of 133–135 °C. researchgate.netnih.gov

Another approach involves the alkylation of benzoic acid using propyl bromide in the presence of a strong base like sodium hydride. smolecule.com More complex, multi-step syntheses can also be employed to achieve the final product. smolecule.com

The table below summarizes a typical synthetic approach based on the Williamson ether synthesis.

Table 1: Synthesis of this compound

| Precursor | Reagents | Base | Solvent | Product |

|---|---|---|---|---|

| 3,4-Dihydroxybenzoic Acid | Propyl Bromide or Propyl Iodide | Potassium Carbonate (K₂CO₃) | Acetone or DMF | This compound |

Catalytic Systems in the Synthesis of Propoxy Substituted Benzoic Acids

The synthesis of propoxy-substituted benzoic acids, a class that includes 3,4-dipropoxybenzoic acid, can be facilitated or achieved through various catalytic systems. These systems are often employed to either form the benzoic acid moiety itself or to introduce the alkoxy substituents onto the aromatic ring under specific conditions.

Copper-Catalyzed Alkoxylation: One method for producing alkoxybenzoic acids involves the reaction of chlorobenzoic acids with an alcohol in the presence of a copper salt catalyst. google.com For instance, o-alkoxybenzoic acids can be synthesized by reacting an o-chlorobenzoic acid with a lower alcohol, such as methanol (B129727) or other alkyl alcohols with one to five carbon atoms. google.com This reaction is catalyzed by a copper salt (e.g., cuprous chloride, cupric chloride, or copper sulfate) in combination with a lower alkylamine. google.com This demonstrates a pathway where the alkoxy group is introduced via a nucleophilic aromatic substitution reaction, enhanced by a copper catalyst.

Iron-Based Catalytic Systems: Iron catalysts have been utilized in the synthesis of substituted benzoic acids from the corresponding benzyl (B1604629) alcohols. researchgate.net An effective system employs tertiary-butyl hydroperoxide (TBHP) as an oxidant with a catalytic amount of ferric chloride (FeCl₃) and oxone under solvent-free conditions. researchgate.net This method provides an efficient pathway for generating the carboxylic acid group on a pre-substituted benzene (B151609) ring.

Furthermore, trinuclear iron clusters have been studied for their catalytic activity. For example, a μ3-oxo trinuclear iron benzoate (B1203000) cluster, in combination with 4-dimethylaminopyridine (B28879) (DMAP), has shown catalytic performance in reactions involving benzoic acids. nih.gov Studies on the electronic effects of substituents on the benzoic acid substrate, including electron-donating methoxy (B1213986) groups, provide insight into the reactivity of alkoxy-substituted benzoic acids in such catalytic systems. nih.gov

Microwave-Assisted Synthesis: Microwave-assisted synthesis has emerged as a technique to accelerate the preparation of p-alkoxybenzoic acids. acs.org This method typically enhances the rate of the nucleophilic substitution reaction between a hydroxybenzoic acid and an alkyl halide, leading to higher yields in shorter reaction times compared to conventional heating. acs.org

The table below provides a summary of various catalytic systems used in the synthesis of related alkoxy and substituted benzoic acids.

Table 2: Catalytic Systems in Substituted Benzoic Acid Synthesis

| Catalyst System | Reaction Type | Substrate Example | Product Class | Ref |

|---|---|---|---|---|

| Copper Salt / Alkylamine | Nucleophilic Aromatic Substitution | o-Chlorobenzoic Acid | o-Alkoxybenzoic Acid | google.com |

| FeCl₃ / TBHP / Oxone | Oxidation | Benzyl Alcohol | Benzoic Acid | researchgate.net |

| Iron(III) Cluster / DMAP | Ring-Opening | p-Methoxybenzoic Acid | β-Hydroxyester | nih.gov |

| Microwave Irradiation | Nucleophilic Substitution | p-Hydroxybenzoic Acid | p-Alkoxybenzoic Acid | acs.org |

Advanced Spectroscopic Characterization and Structural Analysis of 3,4 Dipropoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Through the analysis of the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

High-Resolution ¹H NMR Studies

High-resolution proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of 3,4-dipropoxybenzoic acid, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic, alkoxy, and carboxylic acid protons. nih.gov

The aromatic region of the spectrum displays signals for the three protons on the benzene (B151609) ring. nih.gov A doublet of doublets or a multiplet is often observed for the proton at the 6-position, while the protons at the 2 and 5-positions also show characteristic splitting patterns due to coupling with their neighbors. nih.gov The two propoxy groups give rise to signals for the methylene (B1212753) (-OCH₂-) and methyl (-CH₃) protons. The methylene protons adjacent to the oxygen atoms are typically observed as a triplet, while the central methylene protons appear as a multiplet, and the terminal methyl protons resonate as a triplet. nih.gov The carboxylic acid proton (-COOH) usually appears as a broad singlet at a downfield chemical shift.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |

|---|---|---|---|

| H-6 | 7.71 | d | 9.9 |

| H-2 | 7.58 | s | |

| H-5 | 6.90 | d | 8.4 |

| -OCH₂- | 4.04 | dd | 11.2, 6.6 |

| -CH₂- | 1.96–1.81 | m | |

| -CH₃ | 1.08 | t | 7.4 |

Data obtained in CDCl₃ at 300 MHz. nih.gov

¹³C NMR and 2D NMR Techniques

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The spectrum would show signals for the carboxylic acid carbon, the aromatic carbons (both those bonded to oxygen and those bonded to hydrogen), and the carbons of the two propoxy groups.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to further confirm the structural assignments. A ¹H-¹H COSY spectrum establishes the coupling relationships between protons, for instance, showing correlations between the adjacent methylene protons within the propoxy chains. libretexts.org An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s). hmdb.ca For example, the signal for the -OCH₂- carbons would show a cross-peak with the corresponding -OCH₂- proton signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of this compound. The experimentally determined monoisotopic mass is compared with the calculated mass for the proposed formula (C₁₃H₁₈O₄), with a high degree of agreement confirming the composition. nih.gov The molecular ion peak [M]⁺ for this compound is observed at an m/z of 238. nih.gov PubChem also lists predicted collision cross-section values for various adducts of the molecule, which can aid in its identification. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion from the initial mass spectrum is selected, fragmented, and the resulting fragment ions are analyzed. unt.edu This process provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, collision-induced dissociation (CID) of the molecular ion would likely lead to characteristic losses. unt.edunih.gov Common fragmentation patterns for benzoic acid derivatives include the loss of the carboxylic acid group (as COOH or CO₂ and H). For ether-containing compounds, cleavage of the ether bond is a common fragmentation pathway. The fragmentation pattern of this compound would thus be expected to show fragments corresponding to the loss of a propyl group or a propoxy group, and the subsequent fragmentation of the resulting ions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared spectroscopy of this compound would show several characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. libretexts.orgspectroscopyonline.com A strong, sharp absorption band around 1700-1750 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. libretexts.org The C-O stretching of the carboxylic acid and the ether linkages would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. spectroscopyonline.com The C-H stretching vibrations of the aromatic ring and the alkyl chains of the propoxy groups would be observed around 2850-3100 cm⁻¹. uomustansiriyah.edu.iq

Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the benzene ring typically gives a strong band. Like IR spectroscopy, Raman can also detect the C=O and C-H stretching vibrations, although their relative intensities may differ. oxinst.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | |

| Carbonyl | C=O stretch | 1700-1750 | 1700-1750 |

| Ether | C-O stretch | 1000-1300 | |

| Aromatic | C-H stretch | 3000-3100 | 3000-3100 |

| Alkyl | C-H stretch | 2850-2970 | 2850-2970 |

| Aromatic Ring | Ring stretch | ~1600, ~1500 | ~1600, ~1500 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is dominated by absorptions arising from the benzene ring and the carboxyl group chromophores. The electronic transitions are primarily of the π → π* and n → π* types.

The benzene ring itself typically exhibits two primary absorption bands (the primary and secondary bands) associated with π → π* transitions. up.ac.za The presence of substituents on the ring significantly influences the wavelength (λmax) and intensity (molar absorptivity, ε) of these absorptions. The carboxyl group (-COOH) and the two propoxy (-OCH₂CH₂CH₃) groups attached to the benzene ring in this compound act as auxochromes. Auxochromes are groups that, when attached to a chromophore, alter the λmax and intensity of the absorption. shivajicollege.ac.in

Specifically, the oxygen atoms in the alkoxy and carboxyl groups possess non-bonding electrons (n electrons). This allows for n → π* transitions, which are typically weaker and occur at longer wavelengths compared to π → π* transitions. libretexts.org The propoxy groups, being electron-donating, are expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary π → π* transition of the benzene ring. shivajicollege.ac.in This is due to the delocalization of the non-bonding electrons on the oxygen atoms into the π-system of the ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | Benzene Ring / C=O | ~200-300 nm |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the material's physical and chemical properties.

Therefore, without experimental diffraction data, a definitive analysis of the solid-state structure of this compound is not possible.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Data Not Available |

| Volume (V) | Data Not Available |

Derivatization Strategies and Structure Activity Relationship Sar Studies

Synthesis and Characterization of 3,4-Dipropoxybenzoic Acid Derivatives

The synthesis of derivatives from the this compound core targets three primary sites for modification: the carboxylic acid group, the two propoxy side chains, and the aromatic ring.

The carboxylic acid moiety of this compound is a prime target for derivatization through esterification and amidation reactions. vvc.edu These reactions convert the acidic proton, which can be undesirable for cell membrane permeability, into neutral functional groups.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. vvc.edu For instance, the synthesis of methyl 3,4-dipropoxybenzoate has been reported, creating a simple ester derivative. nih.gov More complex esters can be formed using various alcohols to probe the effect of the ester group's size and properties on activity. researchgate.net

Amidation involves the conversion of the carboxylic acid to an amide, which can be accomplished by first converting the acid to a more reactive species like an acid chloride or by using coupling agents. rsc.orgresearchgate.net These amide derivatives introduce a hydrogen bond donor, which can be critical for binding to biological targets. Studies on related benzoic acids have shown that amidation with various amines can produce compounds with significant biological activity. mdpi.com For example, a general procedure involves reacting the acid with an amine in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or using imidazole-based reagents for chemoselective amidation. organic-chemistry.org

| Reaction Type | Reactants | Product | General Conditions |

|---|---|---|---|

| Esterification | This compound + Methanol (B129727) | Methyl 3,4-dipropoxybenzoate nih.gov | Acid catalyst (e.g., H₂SO₄), heat vvc.edu |

| Amidation | This compound + Amine (R-NH₂) | N-substituted-3,4-dipropoxybenzamide | Coupling agent (e.g., DCC, EDC) or conversion to acid chloride followed by amine addition rsc.orgresearchgate.net |

The two propoxy groups at the 3- and 4-positions are defining features of the molecule. Modifications to these chains can influence the compound's lipophilicity, steric profile, and ability to form specific interactions with target proteins. Synthesis of such analogues typically starts from 3,4-dihydroxybenzoic acid (protocatechuic acid), where different alkyl chains can be introduced via Williamson ether synthesis. nih.gov

For example, replacing the propyl groups with propargyl groups (containing a carbon-carbon triple bond) has been demonstrated in the synthesis of 3,4-bis(prop-2-yn-1-yloxy)benzamide. nih.gov This introduces reactive handles for further modification (e.g., "click" chemistry) and alters the rigidity and electronic nature of the side chains. Other modifications could include varying the alkyl chain length (e.g., ethoxy, butoxy) or introducing branching or cyclic structures.

The aromatic ring of this compound has three available positions for substitution (2, 5, and 6). Electrophilic aromatic substitution (SEAr) is the primary method for introducing new functional groups onto the ring. wikipedia.orgminia.edu.eg The two alkoxy groups are strong activating, ortho, para-directing groups. masterorganicchemistry.comlibretexts.org This means they increase the electron density of the benzene (B151609) ring, making it more reactive towards electrophiles, and direct incoming substituents to the positions adjacent (ortho) or opposite (para) to them.

Given the existing 3,4-disubstitution pattern:

The C5 position is ortho to the 4-propoxy group and meta to the 3-propoxy group.

The C6 position is ortho to the 3-propoxy group and meta to the 4-propoxy group.

The C2 position is ortho to the 3-propoxy group and para to the 4-propoxy group.

Therefore, electrophilic substitution is expected to occur primarily at the C2 and C5/C6 positions. Common SEAr reactions like nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), and Friedel-Crafts reactions can be employed to install nitro, halogen, or alkyl/acyl groups, respectively. wikipedia.orgmsu.edu These substitutions can dramatically alter the electronic properties and steric bulk of the molecule. masterorganicchemistry.com

Modifications of the Propoxy Side Chains

Structure-Activity Relationship (SAR) Analysis of this compound Analogues

SAR studies aim to correlate the structural features of the synthesized analogues with their biological activity, providing a roadmap for designing more potent and selective compounds.

The carboxylic acid group is often a key pharmacophoric feature, capable of forming strong ionic and hydrogen bonds with biological targets. However, its acidic nature can also limit membrane permeability and lead to metabolic instability. nih.gov

Replacing the carboxylic acid with bioisosteres—functional groups with similar steric and electronic properties—is a common strategy in medicinal chemistry to overcome these drawbacks while retaining activity. nih.govopenaccessjournals.com

| Bioisostere | Potential Advantages | Reference |

|---|---|---|

| Tetrazole | Similar pKa to carboxylic acid, metabolically stable, can improve oral bioavailability. | nih.govresearchgate.net |

| Hydroxamic Acid | Can act as a metal-chelating group, often used in enzyme inhibitors. | nih.gov |

| Acylsulfonamide | Can mimic the hydrogen bonding pattern and acidity of carboxylic acids. | openaccessjournals.com |

| Ester/Amide | Acts as a prodrug, increasing lipophilicity and cell penetration before being hydrolyzed back to the active acid form in vivo. | vvc.edu |

SAR studies on analogues of this compound would involve synthesizing derivatives with these bioisosteres and comparing their activity to the parent compound. A significant change in activity would highlight the importance of the carboxylic acid's specific properties (e.g., acidity, hydrogen bonding capacity) for the observed biological effect. nih.gov

Adding substituents to the aromatic ring can profoundly affect biological activity by altering the molecule's size, shape, and electronic distribution. libretexts.org An SAR analysis would examine how different substituents at the 2, 5, or 6 positions modulate activity.

Electronic Effects : Introducing electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) decreases the electron density of the ring and can influence pKa and hydrogen bonding potential. masterorganicchemistry.com Conversely, electron-donating groups (EDGs) like amino (-NH₂) or additional alkoxy groups would increase electron density.

Steric Effects : Bulky substituents can create either favorable steric interactions that enhance binding or unfavorable steric clashes that reduce activity. The position of the substituent is crucial. nih.gov

Lipophilic Effects : Adding hydrophobic groups like halogens or alkyl chains can increase lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic pockets in a target protein.

A systematic SAR study, as demonstrated in research on other substituted aromatic compounds, would reveal which positions on the ring are sensitive to substitution and what properties (e.g., size, electronic nature) are beneficial for activity. nih.govmdpi.com For example, studies on methcathinone (B1676376) analogs showed that the position of substitution (2-, 3-, or 4-position) had a significant impact on potency. nih.gov A similar relationship would be explored for this compound derivatives.

Stereochemical Considerations in Derivatives

The introduction of chiral centers into derivatives of this compound is a key strategy for exploring stereoselective interactions with biological targets. While the parent molecule is achiral, derivatization, particularly at the carboxylic acid group, can introduce stereogenic centers. For instance, the formation of ester or amide linkages with chiral alcohols or amines results in diastereomeric products, each potentially exhibiting unique biological activities and physicochemical properties.

A significant area of investigation involves the synthesis of chiral organocatalysts. For example, novel binaphthylazepine-based organocatalysts have been developed where the atropisomeric chirality of the binaphthyl moiety is combined with a central chirality element near an amino group bearing an acidic function. nih.gov This approach mimics the structure of proline tetrazole derivatives and has been explored in asymmetric reactions like the intramolecular oxa-Michael cyclization of 2-hydroxy chalcones to produce chiral flavanones. nih.gov

The stereochemical integrity of these derivatives is paramount. Robust synthetic methods, such as the ruthenium-catalyzed N-alkylation of α-amino acid esters and amides with alcohols, have been developed to ensure excellent retention of the original stereochemistry. d-nb.info This is crucial as different enantiomers or diastereomers of a compound can have vastly different, and sometimes opposing, biological effects. tcichemicals.com The use of chiral auxiliaries, like those employed in the Evans aldol (B89426) reaction, provides a reliable method for introducing new stereocenters with high diastereoselectivity. tcichemicals.com

Computational methods, such as the analysis of vibrational circular dichroism (VCD) spectra, play a vital role in determining the absolute configuration of non-crystalline chiral derivatives. nih.gov This analytical technique, combined with Density Functional Theory (DFT) calculations, allows for the unambiguous assignment of stereocenters, which is essential for understanding structure-activity relationships. nih.gov

Comparative Studies with Related Benzoic Acid Derivatives

The length of the alkoxy chain at the 3 and 4 positions of the benzoic acid ring significantly influences the molecule's lipophilicity, which in turn can affect its biological activity. Studies on various 4-alkoxybenzoic acids have shown that increasing the length of the alkyl chain generally leads to increased lipophilicity. cas.cz This property has been correlated with antimycobacterial activity, where longer chains like pentoxy were found to be more active. cas.cz

In the context of inhibiting the trypanosome alternative oxidase (TAO), a critical enzyme in certain parasites, the nature of the lipophilic tail is a key determinant of potency. acs.org While very long chains can sometimes be detrimental, a certain degree of lipophilicity is required for optimal interaction with the enzyme's binding site. acs.orgmdpi.com For instance, in a series of 4-alkoxybenzoic acid inhibitors, analogues with longer alkyl chains demonstrated potent TAO inhibition. acs.org

The following table summarizes the impact of varying alkoxy chain lengths on the inhibitory concentration (IC50) against the trypanosome alternative oxidase (TAO).

| Compound | Alkoxy Chain at C4 | TAO IC50 (µM) |

| Analog 1 | Methoxy (B1213986) | > 100 |

| Analog 2 | Ethoxy | 50.5 |

| Analog 3 | Propoxy | 15.2 |

| Analog 4 | Butoxy | 5.8 |

| Data is hypothetical and for illustrative purposes. |

3,4-Dihydroxybenzoic acid, also known as protocatechuic acid, is the unalkylated parent compound of this compound. It is a well-studied phenolic acid with a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. chemfaces.comwikipedia.org The presence of the free hydroxyl groups is crucial for its antioxidant properties, as they can readily donate hydrogen atoms to scavenge free radicals. chemfaces.com

In contrast, the etherification of these hydroxyl groups to form this compound alters the electronic and steric properties of the molecule. This modification typically increases lipophilicity and can shift the biological activity profile. For example, while 3,4-dihydroxybenzoic acid is a potent antioxidant, its dipropoxy derivative may exhibit different activities, such as enhanced ability to cross cellular membranes. The synthesis of various alkoxy derivatives often starts from 3,4-dihydroxybenzoic acid or its esters, followed by Williamson ether synthesis. nih.govscribd.com

The specific placement of the propoxy groups on the benzene ring is a critical determinant of the molecule's shape, electronic distribution, and, consequently, its biological activity. Investigating positional isomers, such as 2,4-dipropoxybenzoic acid, provides insight into the spatial requirements for target interaction.

Studies on positional isomers of other substituted benzoic acids have demonstrated that even a slight change in substituent position can lead to significant differences in biological efficacy. For example, in a study on biphenyl (B1667301) peptidomimetic amphiphiles, positional isomers exhibited markedly different activities against various bacterial strains. nih.gov Similarly, research on trypanosome alternative oxidase inhibitors showed that moving a 4-alkoxy tail to the 3-position had a noticeable impact on inhibitory activity. acs.org The unique arrangement of the propoxy groups in this compound distinguishes it from its isomers, influencing its solubility, reactivity, and biological profile. smolecule.com

The following table compares the physical properties of this compound and its 2,4- positional isomer.

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Target Compound | This compound | C13H18O4 | 238.28 |

| Positional Isomer | 2,4-dipropoxybenzoic acid | C13H18O4 | 238.28 |

Biological Activity and Mechanistic Investigations Pre Clinical and in Vitro Focus

Enzyme Inhibition Studies

The capacity of 3,4-dipropoxybenzoic acid and its derivatives to inhibit specific enzymes is a critical area of investigation. These studies provide insights into the compound's potential therapeutic applications.

Derivatives of 3,4-dihydroxybenzoic acid, a parent compound to this compound, have been synthesized and evaluated for their ability to inhibit influenza virus neuraminidase. In one study, a series of 32 analogues were created based on a natural isoprenyl phenyl ether. nih.gov Among these, compound 15 (3-(allyloxy)-4-hydroxybenzaldehyde) was identified as the most potent inhibitor against H1N1 neuraminidase, with IC50 values ranging from 25.13 to 27.73 μM for different strains. nih.govresearchgate.net This was notably more potent than other benzoic acid derivatives, which typically show inhibition in the millimolar range. nih.gov The structure-activity relationship analysis indicated that an aryl aldehyde and an unsubstituted hydroxyl group were crucial for the inhibitory activity. nih.govresearchgate.net

Further research on benzoic acid derivatives has shown varying degrees of antiviral activity. semanticscholar.org For instance, a diethyl triazole benzoic acid derivative demonstrated a significant reduction in the viral cytopathic effect in Madin-Darby canine kidney (MDCK) cells. semanticscholar.org While direct studies on this compound are limited, the exploration of its structural analogues provides a strong basis for its potential as a neuraminidase inhibitor.

Beyond neuraminidase, derivatives of 3,4-dihydroxybenzoic acid, also known as protocatechuic acid (PCA), have been investigated for their inhibitory effects on other enzymes.

Urease Inhibition: PCA has demonstrated significant inhibitory activity against jack bean urease, with an IC50 value of 1.7 µM, which is more potent than the standard inhibitor acetohydroxamic acid (AHA) (IC50 = 3.2 µM). mdpi.comresearchgate.net This suggests potential applications in addressing conditions related to urease-producing bacteria. mdpi.com

α-Glucosidase Inhibition: PCA acts as a mixed-type inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. sciopen.com This inhibition is thought to occur through the formation of a stable complex with the enzyme, potentially helping to manage postprandial hyperglycemia. sciopen.com

Cholinesterase Inhibition: Derivatives of 3,4-dihydroxybenzoic acid have been synthesized and found to be selective inhibitors of acetylcholinesterase (AChE) with Ki values in the micromolar range (1.5-18.9 μM), while showing weak activity against butyrylcholinesterase (BChE). nih.gov

α-Amylase Inhibition: The inhibitory activity of benzoic acid derivatives against α-amylase has been studied, with 2,3,4-trihydroxybenzoic acid showing the most potent inhibition. mdpi.com The position of hydroxyl groups on the benzene (B151609) ring significantly influences the inhibitory effect. mdpi.com

Other Enzymes: PCA has also been identified as an inhibitor of shikimate dehydrogenase and procollagen-proline dioxygenase. nih.gov

Interactive Table: Enzyme Inhibitory Activity of Protocatechuic Acid (PCA) and its Derivatives

| Enzyme Target | Compound | IC50 / Ki Value | Reference |

|---|---|---|---|

| Neuraminidase (H1N1) | 3-(allyloxy)-4-hydroxybenzaldehyde | 25.13 - 27.73 µM | nih.govresearchgate.net |

| Urease | Protocatechuic Acid | 1.7 µM | mdpi.comresearchgate.net |

| Acetylcholinesterase | 3,4-dihydroxybenzoic acid derivatives | 1.5 - 18.9 µM (Ki) | nih.gov |

Neuraminidase Inhibitory Activity of Derivatives

Cellular Pathway Modulation in In Vitro Systems

The influence of this compound analogues on cellular signaling pathways has been a key focus of in vitro research, particularly in the context of cancer and cellular stress responses.

Protocatechuic acid (PCA) has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.

Colon Cancer Cells: In Caco-2 human colon cancer cells, PCA treatment led to apoptotic effects at 24 and 48 hours in a dose-dependent manner. researchgate.net It was found to increase the levels of pro-apoptotic proteins like Bax and Bad while decreasing the levels of anti-apoptotic proteins Bcl-2 and Bcl-xl. researchgate.net Another study on CaCo-2 cells demonstrated that PCA induces apoptosis by promoting oxidative stress. nih.gov

Gastric Cancer Cells: In human gastric adenocarcinoma (AGS) cells, PCA exhibited a dose- and time-dependent antiproliferative effect, inducing apoptosis through the formation of apoptotic bodies. nih.govcapes.gov.br

Leukemia Cells: PCA has been shown to inhibit the survival of human promyelocytic leukemia (HL-60) cells by reducing Bcl-2 expression and increasing the expression of the pro-apoptotic protein Bax. mdpi.comekb.eg

Breast Cancer Cells: In MCF-7 human breast cancer cells, PCA has demonstrated antitumor activity by increasing apoptosis. ekb.eg

The pro-apoptotic effects of PCA are often linked to its ability to modulate the balance of pro- and anti-apoptotic proteins and to induce oxidative stress within cancer cells. researchgate.netnih.govmdpi.com

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis, and it is a key target of PCA and its analogues.

Gastric Cancer: In AGS cells, PCA-induced apoptosis is mediated through the sustained activation of the JNK and p38 MAPK pathways, but not the ERK pathway. nih.govcapes.gov.br Inhibition of JNK and p38 reduced the apoptotic effects of PCA. nih.gov

Osteoclastogenesis: PCA has been found to inhibit the RANKL-induced activation of MAPK signaling pathways, which are essential for the differentiation and activation of osteoclasts. spandidos-publications.com

UVB-Irradiated Keratinocytes: In HaCaT human keratinocytes, 3,4-dihydroxybenzoic acid suppressed the UVB-induced phosphorylation of p38 and JNK in a dose-dependent manner. mdpi.com However, direct inhibition of p38α and JNK1 kinase activities was only observed at high concentrations, suggesting an indirect modulation of the MAPK pathway. mdpi.com

Other Cell Lines: PCA has also been shown to stimulate the JNK and p38 subgroups of the MAPK family in HepG2 liver cancer cells. ncats.io It can also inhibit the JNK and P38 MAPK signal transduction pathways to reduce apoptosis in hippocampal and prefrontal cortex neurons. mdpi.com

The antioxidant properties of PCA are well-documented and contribute significantly to its protective effects in various cell models.

Mechanism of Action: PCA's antioxidant activity is largely attributed to its ability to scavenge free radicals and up-regulate antioxidant enzymes. targetmol.com This is often achieved through the activation of the Nrf2 signaling pathway, which increases the production of enzymes like glutathione (B108866) peroxidase and glutathione reductase. mdpi.comnih.gov

Cellular Protection: In Caco-2 cells, PCA demonstrated a dose-dependent increase in total antioxidant capacity (TAC) and a decrease in total oxidant capacity (TOC). researchgate.net In human keratinocytes, it protects against UVB-induced oxidative stress by scavenging free radicals and reducing intracellular reactive oxygen species (ROS). chemfaces.com Similarly, it protects hepatocytes from hydrogen peroxide-induced oxidative stress. dergipark.org.tr

Comparative Antioxidant Capacity: When compared to other antioxidants like ferulic acid, PCA shows strong antioxidant potential in various assays, including DPPH and ABTS radical scavenging. cellbiopharm.comresearchgate.net In vascular cells, both apocynin and PCA demonstrated antioxidant capacity and the ability to act as free radical scavengers. frontiersin.org

Interactive Table: Cellular Effects of Protocatechuic Acid (PCA)

| Cellular Effect | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Apoptosis Induction | Caco-2 (Colon) | Increased Bax/Bad, decreased Bcl-2/Bcl-xl | researchgate.net |

| Apoptosis Induction | AGS (Gastric) | Mediated by JNK/p38 MAPK activation | nih.govcapes.gov.br |

| MAPK Modulation | HaCaT (Keratinocytes) | Suppressed UVB-induced p38/JNK phosphorylation | mdpi.com |

| Antioxidant Activity | Caco-2 (Colon) | Increased Total Antioxidant Capacity | researchgate.net |

Investigation of Mitogen-Activated Protein Kinase (MAPK) Signaling (referencing analogous compounds)

Receptor Binding and Signaling Studies (referencing analogous compounds/concepts)

While direct receptor binding studies on this compound are not extensively documented in publicly available literature, its structural features and the activities of analogous compounds suggest a potential for interaction with various receptor systems. A notable area of interest is the modulation of Sphingosine-1-Phosphate (S1P) receptors, a class of G protein-coupled receptors that play crucial roles in numerous physiological processes, including immune cell trafficking, angiogenesis, and vascular permeability. wikipedia.orgwikipedia.org

S1P receptors are targeted by the endogenous lipid signaling molecule, sphingosine-1-phosphate. wikipedia.org There are five known subtypes of S1P receptors (S1P₁ to S1P₅), each with distinct tissue distribution and signaling pathways. wikipedia.org Modulation of these receptors, particularly S1P₁, has become a significant therapeutic strategy, most notably in the treatment of autoimmune diseases like multiple sclerosis. wikipedia.org

A patent for S1P receptor modulators includes this compound as a reactant in the synthesis of novel compounds with S1P receptor modulating activity. google.com This suggests that derivatives of this compound are being explored for their potential to interact with S1P receptors. The core structure of this compound, a substituted benzoic acid, provides a scaffold that can be chemically modified to create ligands with affinity for S1P receptors. For instance, the development of FTY720 (fingolimod), a structural analog of sphingosine, and other S1P receptor modulators has highlighted the potential for small molecules to target these receptors and exert therapeutic effects. google.comnih.gov

The exploration of aryl amide-containing compounds as S1P receptor antagonists further supports the relevance of the benzoic acid moiety in designing S1P receptor modulators. nih.gov These antagonists were found to be competitive at the S1P₁ and S1P₃ receptors, demonstrating that modifications to a core aromatic structure can yield compounds with specific receptor-binding profiles. nih.gov The structure-activity relationship in this class of compounds is often steep, meaning small chemical changes can lead to significant differences in potency and selectivity. nih.gov

The crystal structure of the S1P₁ receptor has provided valuable insights for the rational design of new ligands. nih.gov Understanding the key interactions within the ligand-binding pocket allows for the design of molecules with improved affinity and specificity. The lipophilic pocket of the receptor, for example, can accommodate various hydrophobic groups, a feature that could be relevant to the propoxy chains of this compound derivatives.

While direct evidence for this compound itself acting as an S1P receptor modulator is lacking, its use in the synthesis of potential modulators and the established role of similar chemical structures in S1P receptor binding underscore this as a promising area for future investigation. google.com

Antimicrobial or Antiviral Activities

The potential antimicrobial and antiviral properties of this compound and its derivatives have been a subject of scientific inquiry, reflecting a broader interest in benzoic acid derivatives as a source of novel therapeutic agents.

Antimicrobial Activity:

Research has indicated that this compound exhibits antimicrobial properties. smolecule.com Studies have shown its effectiveness against various bacterial strains, suggesting its potential application in pharmaceuticals. smolecule.com The antimicrobial activity of benzoic acid derivatives is a well-established field of study. For example, a study on 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives reported that some of these compounds exhibited antimicrobial activity against Gram-positive bacterial strains. mdpi.com Another study highlighted that certain S. epidermidis strains secrete proteases that can disrupt S. aureus biofilm formation and that other species produce antimicrobial peptides with bactericidal activity against S. aureus. frontiersin.org The general principle that the structure of fatty acids, including the presence and position of double bonds, can affect their antibacterial potency is also relevant. core.ac.uk

Antiviral Activity:

In the realm of antiviral research, a study investigating inhibitors of influenza virus neuraminidase synthesized and evaluated a series of analogues based on a natural isoprenyl phenyl ether, including this compound. nih.govresearchgate.net While the study identified another compound, 3-(allyloxy)-4-hydroxybenzaldehyde, as the most potent inhibitor, the inclusion of this compound in the screening library suggests its perceived potential as an antiviral agent. nih.govresearchgate.net The study of benzoic acid derivatives as neuraminidase inhibitors is an active area of research. researchgate.net

Furthermore, the broader class of benzoic acid derivatives has been investigated for activity against a range of viruses. For instance, chloroquine, which possesses a quinoline (B57606) ring system that can be considered structurally related to substituted aromatic acids, has shown in vitro antiviral activity against several viruses, including alphaviruses. frontiersin.org Other compounds with different core structures have also demonstrated broad-spectrum antiviral activity. frontiersin.orgnih.gov

The following table provides a summary of the reported biological activities for this compound and related compounds.

| Compound/Derivative Class | Biological Activity | Research Focus |

| This compound | Antimicrobial | Effectiveness against various bacterial strains smolecule.com |

| This compound | Potential Antiviral | Included in a library screening for influenza neuraminidase inhibitors nih.govresearchgate.net |

| 4-[(4-chlorophenyl)sulfonyl]benzoic Acid Derivatives | Antimicrobial | Activity against Gram-positive bacteria mdpi.com |

| Benzoic Acid Derivatives | Antiviral | Neuraminidase inhibition researchgate.net |

Analytical Method Development and Validation for 3,4 Dipropoxybenzoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation, identification, and purification of compounds. measurlabs.com For aromatic carboxylic acids like 3,4-dipropoxybenzoic acid, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools, although each requires specific methodological considerations to achieve optimal results. nih.gov

HPLC is a premier technique for the analysis of non-volatile or thermally sensitive compounds such as aromatic carboxylic acids. nih.gov It allows for separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. measurlabs.com

Reverse-phase HPLC is the most common mode used for the analysis of aromatic carboxylic acids due to its versatility and the availability of a wide range of stationary phases. oup.comunipi.it

In RP-HPLC, a non-polar stationary phase, typically a silica (B1680970) support chemically modified with alkyl chains (e.g., C18 or C8), is used with a polar mobile phase. akjournals.com For acidic compounds like this compound, controlling the pH of the mobile phase is critical for achieving good retention and sharp, symmetrical peaks. The "ion-suppression" technique is frequently employed, where an acid is added to the mobile phase to lower the pH well below the pKa of the carboxylic acid group. nih.govugm.ac.id This ensures the analyte is in its neutral, protonated form, increasing its hydrophobicity and retention on the non-polar stationary phase.

Optimization of an RP-HPLC method for this compound would involve systematically adjusting parameters such as the stationary phase chemistry, mobile phase composition (including the type and concentration of organic modifier like acetonitrile (B52724) or methanol (B129727) and the pH), and column temperature. ugm.ac.idnih.gov UV detection is commonly used for aromatic compounds, with the detection wavelength selected based on the chromophore's maximum absorbance, often around 250-280 nm for benzoic acid derivatives. nih.govsielc.com

Table 1: Example of Optimized RP-HPLC Parameters for Aromatic Carboxylic Acid Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic interaction for retaining the analyte. scispace.com |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile | Acid suppresses ionization for better retention and peak shape. nih.govugm.ac.id Acetonitrile is the organic modifier. |

| Elution Mode | Gradient | Allows for separation of compounds with a range of polarities and shortens analysis time. nih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. scispace.com |

| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance for sensitive detection. acs.org |

| Column Temp. | 30 °C | Controls retention time reproducibility and can improve peak shape. |

This table presents a hypothetical optimized method based on common practices for analyzing similar aromatic carboxylic acids.

While this compound itself is an achiral molecule, derivatives could be synthesized that contain one or more chiral centers (e.g., through modification of the propoxy side chains). In such cases, chiral HPLC would be essential to separate the resulting enantiomers. There are two primary strategies for this separation.

The direct approach involves the use of a Chiral Stationary Phase (CSP). CSPs create a chiral environment, allowing for differential interaction with the enantiomers, leading to their separation. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type columns are widely used and have proven effective for the resolution of chiral carboxylic acids and their derivatives. phenomenex.comresearchgate.net

The indirect approach involves derivatizing the chiral analyte with a chiral derivatizing agent (CDA) prior to analysis. This reaction creates a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral RP-HPLC column. psu.edu Using a fluorescent CDA can also significantly enhance detection sensitivity. psu.edu

Table 2: Common Chiral Stationary Phases (CSPs) for Carboxylic Acid Separation

| CSP Type | Chiral Selector Example | Typical Application |

|---|---|---|

| Pirkle-Type | (S)-tert-leucine and 3,5-dinitroaniline | Separation of carboxylic acids and amino acid derivatives. phenomenex.com |

| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad enantioselectivity for many compound classes, including carboxylic acids. researchgate.net |

| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) | Complementary selectivity to cellulose-based phases. researchgate.net |

| Ion-Exchange | Quinine or Quinidine-based | Specifically designed for the separation of ionizable chiral analytes like acids. |

Gas chromatography is a high-resolution separation technique, but its application to polar, non-volatile compounds like carboxylic acids presents challenges. Direct injection of this compound would likely result in poor chromatographic performance, including broad, tailing peaks and low response, due to its polarity and potential for thermal degradation in the hot injector. researchgate.net

To overcome these issues, derivatization is a mandatory step. This process converts the polar carboxylic acid functional group into a less polar, more volatile derivative suitable for GC analysis. nih.govnih.gov

Common derivatization strategies include:

Silylation: The active proton of the carboxylic acid is replaced with a trimethylsilyl (B98337) (TMS) group or a similar silyl (B83357) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are highly effective. nih.govnih.govchromforum.org

Esterification (Methylation): The carboxylic acid is converted to its corresponding methyl ester, which is much more volatile. This can be achieved using reagents like methanol with an acid catalyst (e.g., BF₃) or through on-column methylation using reagents like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). researchgate.netchromforum.org

Once derivatized, the analyte can be separated on a standard, low- to mid-polarity capillary column (e.g., DB-5, HP-5, or a wax column) and detected using a flame ionization detector (FID) or, for greater specificity, a mass spectrometer (MS). researchgate.netnih.gov

Table 3: Comparison of Derivatization Reagents for GC Analysis of Carboxylic Acids

| Reagent Type | Example Reagent | Derivative Formed | Key Features |

|---|---|---|---|

| Silylation | BSTFA | Trimethylsilyl (TMS) ester | Common, effective, but derivatives can be moisture-sensitive. nih.govchromforum.org |

| Silylation | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) ester | Forms more stable derivatives compared to TMS esters. coresta.org |

| Alkylation | TMAH | Methyl ester | Allows for rapid "in-injector" derivatization. researchgate.net |

| Alkylation | Methanol / BF₃ | Methyl ester | A classic esterification method performed prior to injection. chromforum.org |

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-Phase HPLC (RP-HPLC) Optimization

Mass Spectrometry (MS) Based Analytical Methods

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a chromatographic inlet, it provides a powerful tool for both identification and highly sensitive quantification.

LC-MS/MS combines the separation power of HPLC with the detection specificity and sensitivity of tandem mass spectrometry, making it a gold-standard technique for quantitative analysis in complex matrices. measurlabs.comnih.gov

For a compound like this compound, an electrospray ionization (ESI) source is typically used, which is well-suited for polar, ionizable molecules. Analysis would likely be performed in negative ion mode, detecting the deprotonated molecule [M-H]⁻. nih.gov The predicted monoisotopic mass of the neutral molecule is 238.1205 Da, giving an expected [M-H]⁻ ion at m/z 237.1132.

In tandem mass spectrometry (MS/MS), this precursor ion is selected and fragmented in a collision cell to produce characteristic product ions. The instrument is then set to monitor a specific precursor-to-product ion transition, an operating mode known as Multiple Reaction Monitoring (MRM). This process is highly selective, as it filters out most other ions from the sample matrix, resulting in very low detection limits and high analytical confidence. nih.gov Fragmentation for the [M-H]⁻ ion of this compound could involve the loss of a propyl group (C₃H₇), a propoxy group (C₃H₇O), or carbon dioxide (CO₂). miamioh.edu

Table 4: Predicted Mass Spectrometry Data and Hypothetical MRM Transition for this compound

| Adduct Type | Predicted m/z | Source of Data |

|---|---|---|

| [M-H]⁻ | 237.11323 | Predicted |

| [M+H]⁺ | 239.12779 | Predicted |

| [M+Na]⁺ | 261.10973 | Predicted |

| Hypothetical MRM Transition for Quantification | ||

| Precursor Ion (Q1) | m/z 237.1 | Based on [M-H]⁻ |

| Product Ion (Q3) | m/z 193.1 | Hypothetical loss of CO₂ (44 Da) |

Predicted mass data sourced from PubChem. The MRM transition is hypothetical and would require experimental verification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly selective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of this compound, GC-MS provides high resolution and definitive structural information through mass spectral fragmentation patterns. d-nb.info However, direct analysis of carboxylic acids like this compound by GC can be challenging due to their high polarity and low volatility, which can lead to poor peak shape, adsorption on the column, and thermal instability. d-nb.infonih.gov

To overcome these challenges, a crucial prerequisite for the successful GC-MS analysis of carboxylic acids is chemical derivatization. d-nb.infonih.gov This process converts the polar carboxyl group into a less polar and more volatile ester or silyl derivative, improving chromatographic performance and thermal stability. gcms.cz The subsequent mass spectrometry detection allows for the generation of characteristic mass spectra, enabling unambiguous identification of the this compound derivative. For instance, GC/MS analysis has been successfully used to identify various compounds, including benzoic acid derivatives, in complex mixtures. researchgate.net The electron ionization (EI) mass spectrum of a derivatized carboxylic acid typically shows a molecular ion peak and specific fragment ions that are used for identification and quantification. d-nb.info

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert a compound into a product with properties that are more suitable for a given analytical method. bohrium.com In the context of analyzing this compound, derivatization is essential for improving detection sensitivity, enhancing peak separation, and increasing the stability of the analyte during analysis. gcms.czbohrium.com The choice of derivatization reagent is dependent on the functional group of the analyte—in this case, the carboxylic acid group—and the analytical objective. gcms.cz

In mass spectrometry, particularly when using soft ionization techniques like electrospray ionization (ESI), derivatization reactions are employed to significantly increase ionization efficiency and, consequently, enhance detection sensitivity. aliyuncs.com While this compound can be analyzed in negative ion mode, the ionization efficiency for carboxylic acids is often low, especially when acidic mobile phases are used for chromatographic separation. researchgate.net

Derivatization strategies introduce functional groups that readily accept and stabilize a charge, leading to a much stronger signal in the mass spectrometer. aliyuncs.com Key strategies include:

Introduction of a Permanent Charge: Reagents can be used to introduce a permanently charged group, such as a quaternary amine, into the analyte molecule. nih.govunl.edu This pre-charged derivative exhibits superior ionization efficiency compared to the underivatized analyte.

Enhancing Surface Activity: Attaching a hydrophobic alkyl chain to the analyte can increase its migration to the surface of electrospray droplets, which has been shown to enhance ionization efficiency. nih.gov

Charge-Switch Derivatization: A novel approach involves using a derivatizing agent that allows for detection in a different ion mode. For example, a reagent like 3-(chlorosulfonyl)benzoic acid can be used to derivatize neutral lipids, enabling highly sensitive detection in the negative ion mode, which can minimize in-source fragmentation and reduce the formation of multiple adducts. acs.org This principle can be adapted for molecules that are otherwise difficult to ionize efficiently.

Modifying Fragmentation: Derivatization can also be used to alter the fragmentation behavior of a molecule in the mass spectrometer, directing fragmentation to produce specific, unique, and high-intensity product ions, which is ideal for quantification using techniques like multiple reaction monitoring (MRM). aliyuncs.com

Derivatization is a cornerstone of sample preparation for the chromatographic analysis of polar compounds like carboxylic acids. bohrium.comnih.gov Its primary applications are to increase analyte volatility and stability, making them amenable to GC analysis, and to improve chromatographic peak shape. gcms.cz

Common derivatization reactions for carboxylic acids include:

Esterification: This is the most widely used method for carboxylic acids, converting the carboxyl group into an ester. gcms.cz Various reagents can be employed:

Alkyl Chloroformates: These reagents allow for rapid and simple derivatization of organic acids in an aqueous solution. coresta.org For example, isobutyl chloroformate can be used to create isobutyl esters, which are then extracted and analyzed by GC-MS. coresta.org

BF₃/Butanol: Boron trifluoride in butanol is an effective catalyst for creating butyl esters of carboxylic acids, a method that has demonstrated low limits of detection. nih.gov

Pentafluorobenzyl Bromide (PFBBr): This reagent forms pentafluorobenzyl (PFB) esters, which are highly electronegative. This makes them particularly suitable for highly sensitive detection by GC with an electron capture detector (GC-ECD) or negative chemical ionization mass spectrometry (NCI-MS). d-nb.infogcms.cz

Silylation: This process involves replacing the active hydrogen of the carboxyl group with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. d-nb.infogcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. nih.gov Silylated derivatives are more volatile, thermally stable, and less polar than the parent acid. gcms.cz

Solid-Phase Analytical Derivatization (SPAD): This modern technique combines sample extraction and derivatization into a single step. researchgate.net It is a versatile approach that can enhance efficiency, reproducibility, and sensitivity by pre-concentrating the analyte on a solid support where the derivatization reaction occurs. researchgate.net

Strategies for Improved Ionization Efficiency in MS

Analytical Method Validation Protocols

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. scioninstruments.com It ensures that the method provides results that are accurate, precise, and reliable. scioninstruments.com For a method designed to quantify this compound, validation would involve assessing several key performance characteristics as outlined by international guidelines. fda.gov

Selectivity and specificity are critical performance characteristics that define a method's ability to measure the analyte of interest without interference from other components in the sample matrix. ut.ee

Specificity is the ability of a method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. A method that is perfectly selective is considered specific. fda.govrdmcdowall.com

Selectivity refers to the extent to which a method can determine particular analytes in a complex mixture without interference from other components. rdmcdowall.comresearchgate.net

In a chromatographic method for this compound, selectivity is demonstrated by showing that the peak corresponding to the analyte is well-resolved from peaks of other potentially interfering compounds. fda.gov This is often verified by analyzing blank matrix samples (samples without the analyte) and spiked samples (blank samples to which a known amount of the analyte and potential interferents have been added). The absence of any significant signal at the retention time of the analyte in the blank sample indicates good selectivity. fda.govut.ee For MS detection, selectivity is further enhanced by monitoring for specific, unique fragment ions of the derivatized analyte.

These parameters define the quantitative performance of the analytical method at low concentrations.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. scioninstruments.com It is determined by analyzing a series of standards at different concentrations (typically a minimum of five). scioninstruments.comscispace.com The results are plotted as signal versus concentration, and the data are evaluated using linear regression analysis. A high correlation coefficient (R²) value (typically >0.99) indicates good linearity. mdpi.com

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov It is the concentration that provides a signal that is statistically different from the background noise. chromatographyonline.com A common approach to estimate the LOD is to measure the signal from multiple blank samples and calculate it as the mean of the blank signal plus three times the standard deviation of the blank (LOD = Mean_blank + 3 * SD_blank). csic.es

Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. nih.govcsic.es It is a critical parameter for quantitative assays. The LOQ is often estimated as the mean of the blank signal plus ten times the standard deviation of the blank (LOQ = Mean_blank + 10 * SD_blank). chromatographyonline.com

The following tables provide hypothetical validation data for a GC-MS method for this compound analysis.

Table 1: Linearity Data for this compound Analysis

| Concentration (µg/mL) | Instrument Response (Peak Area) |

| 1.0 | 15,500 |

| 2.5 | 38,200 |

| 5.0 | 76,100 |

| 10.0 | 151,300 |

| 25.0 | 378,000 |

| 50.0 | 755,400 |

| Regression Equation | y = 15100x + 350 |

| Correlation Coefficient (R²) | 0.9995 |

This interactive table showcases a typical calibration curve for the quantitative analysis of this compound, demonstrating a strong linear relationship between concentration and instrument response.

Table 2: LOD and LOQ Determination for this compound

| Parameter | Method | Result (µg/mL) |

| Mean Blank Signal | Analysis of 10 blank samples | 450 (Peak Area) |

| Standard Deviation of Blank (SD_blank) | Calculated from 10 blank samples | 125 (Peak Area) |

| Limit of Detection (LOD) | Based on Signal-to-Noise (S/N) Ratio of 3:1 | 0.08 |

| Limit of Quantification (LOQ) | Based on Signal-to-Noise (S/N) Ratio of 10:1 | 0.25 |

This interactive table presents the calculated limits of detection and quantification. These values are crucial for defining the lower limits of reliable measurement for the analytical method.

Accuracy, Precision, and Robustness Assessment

The validation of an analytical method ensures that it is suitable for its intended purpose. researchgate.netpharmtech.com Key validation characteristics include accuracy, precision, and robustness.

Accuracy

The accuracy of an analytical method represents the closeness of the test results obtained by that method to the true value. It is often determined by spike recovery studies, where known amounts of the pure analyte are added to a blank matrix. The analysis is then performed, and the percentage of the analyte recovered is calculated. For an assay of a substance like this compound, the recovery is typically expected to be within 98.0% to 102.0%.

Table 1: Illustrative Accuracy Results for this compound

| Spiked Concentration Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery |

|---|---|---|---|

| 80% | 8.0 | 7.91 | 98.9% |

| 100% | 10.0 | 10.05 | 100.5% |

| 120% | 12.0 | 11.92 | 99.3% |

This table is illustrative and represents typical data for method validation.

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.

Intermediate Precision: Expresses the variation within the same laboratory, but on different days, with different analysts, or on different equipment.

For the analysis of this compound, the acceptance criterion for precision would typically be an RSD of not more than 2%. epa.gov

Table 2: Illustrative Precision Results for this compound Assay

| Source of Variation | Concentration (µg/mL) | Analyst 1 (% Assay, n=6) | RSD (%) | Analyst 2 (% Assay, n=6) | RSD (%) |

|---|---|---|---|---|---|

| Repeatability | 100 | 99.8, 100.1, 99.5, 100.3, 99.9, 100.4 | 0.35% | - | - |

| Intermediate Precision | 100 | Day 1 Mean: 100.0 | 0.41% | Day 2 Mean: 100.5 | 0.38% |

This table is illustrative and represents typical data for method validation. n=number of replicates.

Robustness

Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. pharmtech.com This provides an indication of its reliability during normal usage. For a High-Performance Liquid Chromatography (HPLC) method for this compound, robustness would be assessed by varying parameters such as the mobile phase composition, pH, column temperature, and flow rate. The method is considered robust if the results remain within acceptable criteria, showing no significant impact on the analytical outcome.

Table 3: Illustrative Robustness Study for an HPLC Method

| Parameter | Variation | Effect on Retention Time | Effect on Peak Tailing |

|---|---|---|---|

| Flow Rate (mL/min) | 0.9 (-10%) | Increased | No significant change |

| 1.1 (+10%) | Decreased | No significant change | |

| Column Temperature (°C) | 32 (+2°C) | Slightly Decreased | No significant change |

| 28 (-2°C) | Slightly Increased | No significant change | |

| Mobile Phase pH | 3.4 (+0.2) | No significant change | No significant change |

| 3.0 (-0.2) | No significant change | No significant change |

This table is illustrative and represents typical data for method validation.

Impurity Profiling and Forced Degradation Studies

Forced degradation, or stress testing, is a critical process in pharmaceutical development used to identify the likely degradation products that may form during storage and handling. dphen1.combiomedres.us These studies help in establishing the degradation pathways and the intrinsic stability of the molecule. dphen1.comajpsonline.com The data are used to develop stability-indicating analytical methods that can separate the drug substance from any degradation products. biomedres.us

Identification of Degradation Products

The structure of this compound, featuring two ether linkages on a benzene (B151609) ring, suggests that it is susceptible to hydrolysis and oxidation. The primary degradation pathway under hydrolytic (acidic or basic) conditions would be the cleavage of the ether bonds.

Potential degradation products include:

Hydrolysis Products: Cleavage of one propoxy group would lead to the formation of 3-hydroxy-4-propoxybenzoic acid or 4-hydroxy-3-propoxybenzoic acid. Complete hydrolysis would yield 3,4-dihydroxybenzoic acid (protocatechuic acid).

Oxidative Products: Oxidation could lead to the formation of various oxidized species, potentially involving the aromatic ring or the propyl chains.

Table 4: Potential Degradation Products of this compound

| Impurity Name | Structure Description | Likely Origin |

|---|---|---|

| 3-Hydroxy-4-propoxybenzoic acid | A benzoic acid with a hydroxyl group at position 3 and a propoxy group at position 4. | Acid/Base Hydrolysis |

| 4-Hydroxy-3-propoxybenzoic acid | A benzoic acid with a hydroxyl group at position 4 and a propoxy group at position 3. | Acid/Base Hydrolysis |

| 3,4-Dihydroxybenzoic Acid | A benzoic acid with hydroxyl groups at positions 3 and 4. | Acid/Base Hydrolysis |

Assessment of Stability under Stress Conditions

To assess its stability, this compound would be subjected to a series of stress conditions as mandated by regulatory guidelines. The goal is to achieve a target degradation of approximately 5-20% to ensure that the analytical method is capable of detecting and separating the degradants. biomedres.us

The typical stress conditions are:

Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at an elevated temperature.

Base Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at an elevated temperature.

Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

Thermal Degradation: Exposure to high temperature (e.g., 60-80°C) in a solid state. researchgate.net

Photolytic Degradation: Exposure to UV and visible light.

Table 5: Summary of Forced Degradation Studies and Expected Outcomes

| Stress Condition | Reagent/Parameter | Expected Outcome for this compound | Major Degradation Products |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Significant Degradation | 3-Hydroxy-4-propoxybenzoic acid, 3,4-Dihydroxybenzoic Acid |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Significant Degradation | 3-Hydroxy-4-propoxybenzoic acid, 3,4-Dihydroxybenzoic Acid |

| Oxidation | 3% H₂O₂, RT, 24h | Moderate Degradation | Various oxidative species |

| Thermal | 80°C, 48h | Minor to No Degradation | - |

| Photolytic | ICH Q1B light exposure | Minor to No Degradation | - |

This table is illustrative and represents typical data for a forced degradation study.

Theoretical and Computational Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.netbhu.ac.in This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule like 3,4-dipropoxybenzoic acid to a protein target. nih.gov

To understand how this compound might interact with a biological target, molecular docking simulations would be performed. This process involves placing the 3D structure of the compound into the binding site of a target protein. For instance, studies on other benzoic acid derivatives have successfully used this method to investigate interactions with enzymes like the SARS-CoV-2 main protease. nih.gov

The analysis would reveal key interactions such as:

Hydrogen Bonds: The carboxylic acid group of this compound is a prime candidate for forming strong hydrogen bonds with amino acid residues like arginine, threonine, or serine in a protein's active site. bhu.ac.inuoa.gr

Hydrophobic Interactions: The benzene (B151609) ring and the two propoxy chains would likely engage in hydrophobic interactions with nonpolar residues such as leucine, valine, or phenylalanine.

By identifying these interactions, researchers can elucidate the precise mechanism by which the compound binds to and potentially modulates the function of a target protein. biointerfaceresearch.com

Table 1: Illustrative Example of Predicted Interactions for this compound with a Hypothetical Protein Kinase

| Interacting Residue | Interaction Type | Involved Atom/Group on Ligand | Distance (Å) |

|---|---|---|---|

| LYS-72 | Hydrogen Bond | Carboxyl Oxygen | 2.8 |

| ASP-184 | Hydrogen Bond | Carboxyl Hydroxyl | 3.1 |

| LEU-135 | Hydrophobic | Benzene Ring | 3.9 |

| VAL-57 | Hydrophobic | Propoxy Chain 1 | 4.2 |

| PHE-185 | π-π Stacking | Benzene Ring | 4.5 |

A critical output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (in kcal/mol). biointerfaceresearch.com This value estimates the strength of the interaction between the ligand and the protein; a more negative value typically indicates a stronger and more stable interaction. scitechnol.com For example, docking studies on various small molecules have reported binding energies ranging from -7 to -10 kcal/mol for potent inhibitors. uoa.grresearchgate.net

Predicting the binding affinity (often correlated with constants like Kd, Ki, or IC50) allows for the ranking of different compounds and helps prioritize promising candidates for further experimental testing. biorxiv.orgnih.gov Computational frameworks can be employed to predict these affinities, sometimes achieving high correlation with experimental values. biorxiv.orgaps.org

Elucidation of Binding Mechanisms with Target Proteins

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. imperial.ac.ukmdpi.com These methods provide deep insights into molecular structure, stability, and chemical reactivity. journals.co.zanih.gov

DFT calculations would be employed to optimize the 3D geometry of this compound and to compute a variety of its electronic properties. iaea.org Such studies are routinely performed on benzoic acid derivatives to understand their thermochemical properties, antioxidant activity, and reactivity parameters. journals.co.zanih.govresearchgate.net

Key parameters derived from DFT studies include:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carboxyl and ether groups would be electron-rich sites, while the carboxylic proton would be electron-poor. iaea.org

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's electronic behavior. iaea.org

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is likely to be distributed over the carboxylic acid group and the benzene ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive and less stable. researchgate.net

Table 2: Illustrative Quantum Chemical Properties for this compound (Calculated via DFT)

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital (electron-donating capability) |

| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital (electron-accepting capability) |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates high kinetic stability |

| Dipole Moment | 2.5 D | Measures the molecule's overall polarity |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron configuration |

Density Functional Theory (DFT) Studies

Molecular Dynamics Simulations for Conformational Analysis and Dynamics